5-(PIPERIDINE-1-CARBONYL)-2-(1H-PYRAZOL-1-YL)PYRIDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidino[6-(1H-pyrazol-1-yl)-3-pyridyl]methanone is a heterocyclic compound that contains a piperidine ring, a pyrazole ring, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(PIPERIDINE-1-CARBONYL)-2-(1H-PYRAZOL-1-YL)PYRIDINE typically involves the reaction of a piperidine derivative with a pyrazole derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidino[6-(1H-pyrazol-1-yl)-3-pyridyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving 5-(PIPERIDINE-1-CARBONYL)-2-(1H-PYRAZOL-1-YL)PYRIDINE typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
Piperidino[6-(1H-pyrazol-1-yl)-3-pyridyl]methanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study its effects on various biological systems.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 5-(PIPERIDINE-1-CARBONYL)-2-(1H-PYRAZOL-1-YL)PYRIDINE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have similar structural features and biological activities.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazole and pyridine rings and have similar chemical properties.
Uniqueness
Piperidino[6-(1H-pyrazol-1-yl)-3-pyridyl]methanone is unique due to its specific combination of the piperidine, pyrazole, and pyridine rings. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. Its versatility in chemical reactions and applications makes it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C14H16N4O |
---|---|
Molekulargewicht |
256.309 |
IUPAC-Name |
piperidin-1-yl-(6-pyrazol-1-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C14H16N4O/c19-14(17-8-2-1-3-9-17)12-5-6-13(15-11-12)18-10-4-7-16-18/h4-7,10-11H,1-3,8-9H2 |
InChI-Schlüssel |
ZXDZJKCQHMOJOV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.